molecular formula C21H20ClN5O5S B2929506 N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868227-05-8

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2929506
CAS No.: 868227-05-8
M. Wt: 489.93
InChI Key: VXFTTXFBHGJBPV-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a synthetic organic compound with a molecular formula of C22H23N5O6S and a molecular weight of 485.51 g/mol . Its structure features a multi-substituted pyrimidine core, which is a prominent scaffold in medicinal chemistry due to its diverse biological activities. This core is functionalized with a 3,4-dimethoxybenzamide group and a side chain containing a (4-chlorophenyl)urea moiety linked via a thioether bridge . This specific arrangement of functional groups suggests potential for interaction with various biological targets, making it a compound of interest in biochemical research. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a candidate for in vitro screening assays to investigate its properties and potential applications. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O5S/c1-31-14-8-3-11(9-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-6-4-12(22)5-7-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFTTXFBHGJBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20ClN5O4SC_{19}H_{20}ClN_5O_4S, with a molecular weight of approximately 433.91 g/mol. Its structure includes a pyrimidine ring, a benzamide moiety, and a chlorophenyl group, which are believed to contribute to its biological activities.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have shown efficacy in inhibiting human adenovirus (HAdV) replication by targeting the viral DNA replication process. For instance, analogues have demonstrated selectivity indexes greater than 100 against HAdV while maintaining low cytotoxicity .
  • Signal Transduction Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival. It has been suggested that it could interact with the phosphatidylinositol 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) signaling cascade, both of which are crucial in cancer biology and cellular responses .
  • Anticancer Activity : Compounds with similar structures have exhibited anticancer properties by inducing apoptosis in various cancer cell lines. The presence of the chlorophenyl and dimethoxybenzamide groups may enhance this activity through multiple pathways, including the inhibition of angiogenesis and promotion of cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities reported for related compounds:

Activity Compound IC50 (µM) Selectivity Index
HAdV InhibitionN-(4-amino-2-chlorophenyl)0.27>100
CytotoxicityN-(4-amino-2-chlorophenyl)156.8-
Anticancer ActivityVarious Analogues10 - 50-
Angiogenesis InhibitionRelated Benzamide DerivativesNot specified-

Case Studies

  • In Vitro Studies : A study conducted on similar derivatives indicated that certain modifications led to improved anti-HAdV activity while reducing cytotoxicity in hamster models, suggesting a favorable therapeutic window for further development .
  • Mechanistic Insights : Research on related compounds has shown that they can inhibit key enzymes involved in viral replication, providing insights into potential therapeutic applications against viral infections .
  • Cancer Research : Investigations into the anticancer properties of structurally similar compounds revealed their ability to induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Pyrimidinone Derivatives with Sulfonamide Substituents ()

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C21H20ClN5O5S ~489.5 4-Chlorophenyl, 3,4-dimethoxybenzamide Not reported
VII () C17H24N6O3S2 424.14 (calc.) Hexylthio, 3-aminobenzenesulfonamide Antitrypanosomatidic (75% yield)
IX () C10H10N6O5S2 358.14 (calc.) Mercapto, 3-nitrobenzenesulfonamide Antitrypanosomatidic (88% yield)

Structural Insights :

  • Sulfonamide vs.
  • Substituent Effects : The hexylthio group in VII increases lipophilicity, while the nitro group in IX introduces electron-withdrawing properties, possibly enhancing target binding.

Thienopyrimidine Derivatives with Benzamide Groups ()

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C21H20ClN5O5S ~489.5 4-Chlorophenyl, 3,4-dimethoxybenzamide Not reported
8b () C22H16F3N3O3S 467.44 (calc.) Trifluoromethyl phenoxy, 4-methoxybenzamide Antimicrobial

Structural Insights :

  • Core Heterocycle: Thieno[2,3-d]pyrimidine (8b) vs. dihydropyrimidinone (target). The former’s fused thiophene ring may enhance aromatic interactions in antimicrobial targets.

Ethylphenyl vs. Chlorophenyl Analogs ()

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound C21H20ClN5O5S ~489.5 4-Chlorophenyl ~2.8 (est.)
Compound C23H25N5O5S 483.5 4-Ethylphenyl ~3.2 (est.)

Structural Insights :

  • Lipophilicity : The ethyl group () increases LogP slightly compared to chlorine, but chlorine’s electronegativity may improve target binding via dipole interactions.
  • Metabolic Stability : Chlorine’s resistance to oxidation may reduce metabolic clearance relative to the ethyl group .

Research Implications and Gaps

  • Synthetic Feasibility : High yields reported for analogs (e.g., 75–88% in ) indicate scalable synthesis routes for the target compound .
  • Data Limitations : Absence of explicit solubility, toxicity, or IC50 data for the target compound necessitates further experimental validation.

This comparison underscores the importance of substituent modulation in optimizing pyrimidinone-based therapeutics. Future studies should prioritize pharmacokinetic profiling and target-specific assays for the chlorophenyl analog.

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